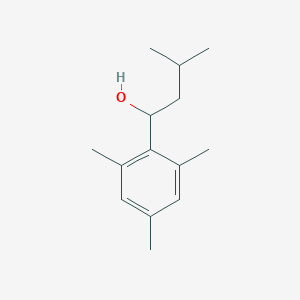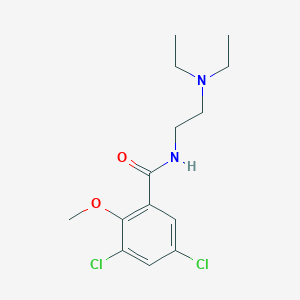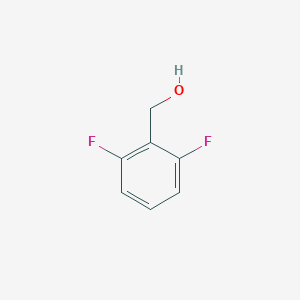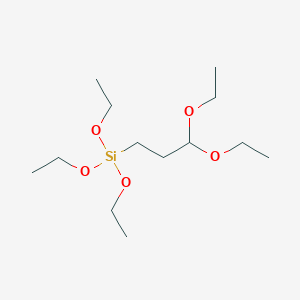
(3,3-Diethoxypropyl)triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diethoxypropyl)triethoxysilane, also known as DEPTES, is a silane coupling agent that is commonly used in various scientific research applications. This compound is widely used as a crosslinking agent in the preparation of organic-inorganic hybrid materials due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of (3,3-Diethoxypropyl)triethoxysilane involves the formation of covalent bonds between the silane group and the surface of the substrate. The silane group reacts with the surface hydroxyl groups to form a stable siloxane bond. This bond provides a strong and durable interface between the substrate and the coating material. The crosslinking of (3,3-Diethoxypropyl)triethoxysilane with the coating material enhances the mechanical, thermal, and chemical properties of the resulting hybrid material.
Effets Biochimiques Et Physiologiques
(3,3-Diethoxypropyl)triethoxysilane is not intended for use in drug applications and therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (3,3-Diethoxypropyl)triethoxysilane is non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Avantages Et Limitations Des Expériences En Laboratoire
(3,3-Diethoxypropyl)triethoxysilane has several advantages for use in lab experiments. It is a versatile coupling agent that can be used in a wide range of applications. It is easy to handle and can be stored for long periods of time without degradation. (3,3-Diethoxypropyl)triethoxysilane is also compatible with a variety of solvents and coating materials. However, there are some limitations to the use of (3,3-Diethoxypropyl)triethoxysilane. It is sensitive to moisture and requires careful handling to prevent hydrolysis. The reaction with the substrate requires a clean and dry surface to ensure proper bonding.
Orientations Futures
(3,3-Diethoxypropyl)triethoxysilane has a wide range of potential future directions in scientific research. One possible direction is the development of new applications for (3,3-Diethoxypropyl)triethoxysilane in the field of nanotechnology. (3,3-Diethoxypropyl)triethoxysilane can be used to prepare functionalized nanoparticles for use in drug delivery, imaging, and sensing applications. Another possible direction is the optimization of the synthesis method to improve the yield and purity of (3,3-Diethoxypropyl)triethoxysilane. This could lead to a more cost-effective and environmentally friendly production process. Additionally, further research could be done on the mechanism of action of (3,3-Diethoxypropyl)triethoxysilane to better understand its interactions with substrates and coating materials.
Applications De Recherche Scientifique
(3,3-Diethoxypropyl)triethoxysilane is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the preparation of organic-inorganic hybrid materials such as silica-based nanocomposites, polymer films, and coatings. (3,3-Diethoxypropyl)triethoxysilane is also used as a surface modification agent for various substrates such as glass, metal, and ceramics. It is used to enhance the adhesion and compatibility of the substrate with the coating material.
Propriétés
Numéro CAS |
15184-27-7 |
|---|---|
Nom du produit |
(3,3-Diethoxypropyl)triethoxysilane |
Formule moléculaire |
C13H30O5Si |
Poids moléculaire |
294.46 g/mol |
Nom IUPAC |
3,3-diethoxypropyl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3 |
Clé InChI |
FNVLANCFUDHVBO-UHFFFAOYSA-N |
SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
SMILES canonique |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Autres numéros CAS |
15184-27-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

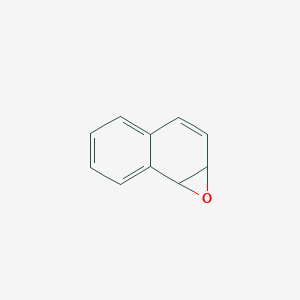
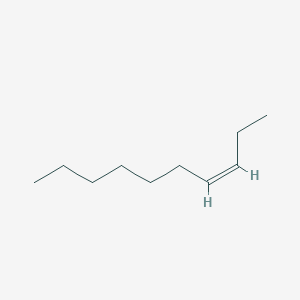
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
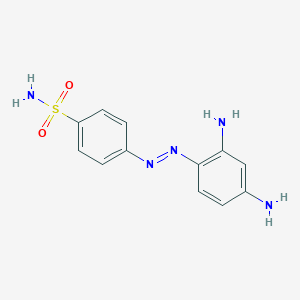
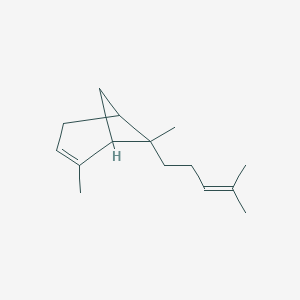
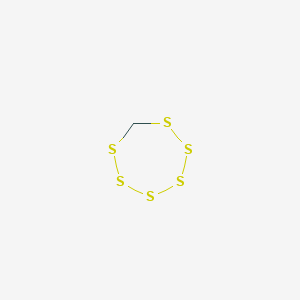
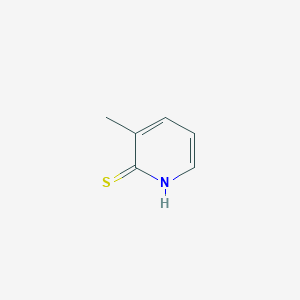
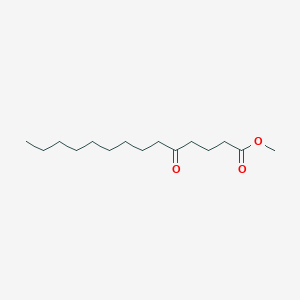
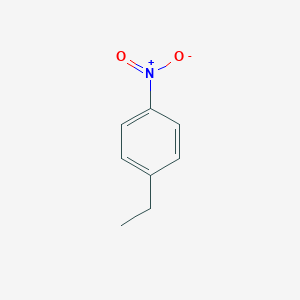
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
